4-(Cyclopent-1-en-1-yl)benzoic acid

Lipophilicity Physicochemical Properties Medicinal Chemistry

Saturated cycloalkyl analogs lack the precise electronic profile needed for SAR studies. 4-(Cyclopent-1-en-1-yl)benzoic acid provides a unique sp2-hybridized cyclopentene scaffold with a lower LogP (2.95) than its saturated counterpart (3.9), enabling fine-tuning of lipophilicity. • Direct precursor to 4-cyclopentylbenzoic acid via one-step hydrogenation. • Available from BenchChem with ≥95% purity for reliable synthesis.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 19936-21-1
Cat. No. B1361855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopent-1-en-1-yl)benzoic acid
CAS19936-21-1
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESC1CC=C(C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H12O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2,(H,13,14)
InChIKeyBWCBPFAOWPSQBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopent-1-en-1-yl)benzoic acid: Key Properties & Procurement


4-(Cyclopent-1-en-1-yl)benzoic acid (CAS 19936-21-1) is a benzoic acid derivative featuring a cyclopentene ring at the para position [1]. This structural motif provides a specific molecular scaffold (C12H12O2, MW 188.22 g/mol) used in synthetic chemistry and medicinal chemistry research . The compound is available from multiple vendors, with reported purities typically ranging from 95% to 97%, and is used as an intermediate in the synthesis of more complex molecules .

4-(Cyclopent-1-en-1-yl)benzoic acid: Substitution Limitations


Substituting 4-(Cyclopent-1-en-1-yl)benzoic acid with its closest analogs, such as 4-cyclopentylbenzoic acid or 4-cyclohexylbenzoic acid, is not straightforward due to distinct physicochemical and electronic properties dictated by the presence of the double bond in the cyclopentene ring. The sp2-hybridized carbons in the cyclopentene moiety alter the compound's planarity, conjugation, and electronic density distribution compared to the fully saturated cycloalkyl counterparts, which are more flexible and electron-donating [1]. These differences can significantly impact reaction kinetics, binding affinities in biological assays, and the overall success of a synthetic route, making generic substitution a high-risk decision without specific comparative validation [2].

4-(Cyclopent-1-en-1-yl)benzoic acid: Procurement-Relevant Evidence


Lipophilicity: LogP vs. Saturated Analog

4-(Cyclopent-1-en-1-yl)benzoic acid demonstrates a lower calculated LogP (2.95) compared to its fully saturated analog, 4-cyclopentylbenzoic acid, which has a computed XLogP3 of 3.9 [1][2]. This difference indicates a less lipophilic character for the cyclopentene derivative, which can be a critical factor for applications where reduced membrane permeability or lower non-specific binding is desired.

Lipophilicity Physicochemical Properties Medicinal Chemistry

pKa Comparison with Saturated Analogs

The presence of the double bond in the cyclopentene ring is expected to alter the electronic properties of the benzoic acid core. While direct experimental pKa data for 4-(Cyclopent-1-en-1-yl)benzoic acid was not located in the primary literature, the seminal work by Hahn, Corbin, and Shechter (1968) on the electrical effects of cycloalkyl groups provides a class-level inference that the cyclopentenyl substituent will exhibit a different Hammett substituent constant compared to its saturated cyclopentyl counterpart [1]. This difference would directly translate to a measurable shift in pKa, affecting ionization state at a given pH and thus influencing solubility and reactivity in aqueous or biological media. In contrast, the predicted pKa for 4-cyclopentylbenzoic acid is reported as 4.34±0.10 .

pKa Electronic Effects Reactivity

Hydrogenation to 4-Cyclopentylbenzoic Acid

4-(Cyclopent-1-en-1-yl)benzoic acid is specifically utilized as a precursor in the synthesis of 4-cyclopentylbenzoic acid via catalytic hydrogenation . This demonstrates a direct, quantitative synthetic transformation that is not possible with the saturated analog or other cyclohexyl derivatives. The reaction involves treating a solution of 4-(cyclopent-1-en-1-yl)benzoic acid (e.g., 2.6 g, 13.8 mmol) in ethanol with hydrogen gas (20 psi) in the presence of a 10% palladium on carbon catalyst for 2 hours .

Hydrogenation Synthetic Intermediate Reduction

4-(Cyclopent-1-en-1-yl)benzoic acid: Application Scenarios & Procurement


Catalytic Hydrogenation to 4-Cyclopentylbenzoic Acid

This is the most well-defined and directly supported application for 4-(Cyclopent-1-en-1-yl)benzoic acid. Researchers needing to produce 4-cyclopentylbenzoic acid should procure this compound as the essential starting material for a reliable, one-step hydrogenation procedure .

Lipophilicity Modulation in Medicinal Chemistry

Based on its distinct LogP value (2.95) compared to the saturated cyclopentyl analog (3.9), this compound serves as a strategic building block for medicinal chemists aiming to fine-tune the lipophilicity of lead candidates [1][2]. Its lower LogP may offer advantages in reducing non-specific binding or improving aqueous solubility profiles.

Cross-Coupling Reactive Intermediate

The compound's structure, containing an aryl halide (or pseudo-halide) and an alkene, positions it as a potential intermediate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, for the construction of more complex molecular architectures . Its procurement is justified for exploratory synthetic chemistry projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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